molecular formula C6H5Cl3N2 B3266627 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine CAS No. 430440-91-8

2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine

Cat. No.: B3266627
CAS No.: 430440-91-8
M. Wt: 211.5 g/mol
InChI Key: CXCGIXGYGDYWGB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a chloromethyl group at position 6, and a methyl group at position 5. It is a versatile intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

The synthesis of 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine typically involves the chlorination of 5-methylpyrimidine derivatives. One common method includes the reaction of 5-methylpyrimidine with phosphorus oxychloride (POCl3) and chlorine gas (Cl2) under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, at elevated temperatures. The resulting product is then purified through recrystallization or distillation to obtain the desired compound with high purity .

Chemical Reactions Analysis

2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine depends on its specific application. In pharmaceuticals, it often acts by inhibiting key enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

2,4-dichloro-6-(chloromethyl)-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c1-3-4(2-7)10-6(9)11-5(3)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCGIXGYGDYWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine
Reactant of Route 5
2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine
Reactant of Route 6
2,4-Dichloro-6-(chloromethyl)-5-methylpyrimidine

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